1-(6-chloropyridazin-3-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: C₁₉H₂₀ClN₅OS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Formation of the Pyridazine Ring
- Start with 6-chloropyridazine as the precursor.
- React it with an appropriate amine (e.g., piperidine) to form the pyridazine ring.
-
Cyclopentathiazole Formation
- Cyclization of the intermediate with cyclopentathiazole reagents yields the desired compound.
Industrial Production:
- Industrial-scale production typically involves multistep processes with optimized yields and purity.
- Detailed reaction conditions and specific industrial methods would depend on proprietary information held by manufacturers.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Substitution: Chlorine substitution reactions can modify its biological activity.
Reduction: Reduction of the carbonyl group may yield related derivatives.
Common Reagents and Conditions:
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).
Cyclization: Acidic conditions or Lewis acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- The compound itself and its derivatives resulting from the above reactions.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biology: May interact with specific receptors or enzymes.
Industry: Used as a building block for other compounds.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other pyridazine-based molecules.
Properties
Molecular Formula |
C16H18ClN5OS |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H18ClN5OS/c17-13-6-7-14(21-20-13)22-8-2-3-10(9-22)15(23)19-16-18-11-4-1-5-12(11)24-16/h6-7,10H,1-5,8-9H2,(H,18,19,23) |
InChI Key |
AVAMNKHHFDWWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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